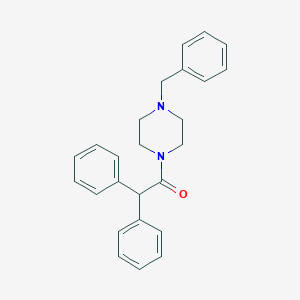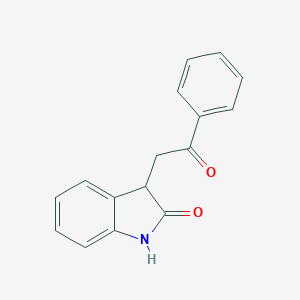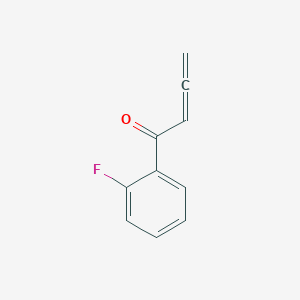
1-(2-Fluorophenyl)buta-2,3-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)buta-2,3-dien-1-one, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess various biological activities. EF24 has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-Fluorophenyl)buta-2,3-dien-1-one is not fully understood. However, it is believed that 1-(2-Fluorophenyl)buta-2,3-dien-1-one exerts its therapeutic effects by modulating various signaling pathways. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemische Und Physiologische Effekte
1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess various biochemical and physiological effects. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Fluorophenyl)buta-2,3-dien-1-one in lab experiments is its ease of synthesis. 1-(2-Fluorophenyl)buta-2,3-dien-1-one can be synthesized using simple and inexpensive reagents. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess various biological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using 1-(2-Fluorophenyl)buta-2,3-dien-1-one in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Fluorophenyl)buta-2,3-dien-1-one. One potential direction is the development of 1-(2-Fluorophenyl)buta-2,3-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 1-(2-Fluorophenyl)buta-2,3-dien-1-one as a chemopreventive agent for the prevention of cancer. Moreover, the study of the mechanism of action of 1-(2-Fluorophenyl)buta-2,3-dien-1-one can provide insights into the regulation of inflammation and oxidative stress. Finally, the development of more soluble analogs of 1-(2-Fluorophenyl)buta-2,3-dien-1-one can enhance its bioavailability and improve its therapeutic potential.
Synthesemethoden
1-(2-Fluorophenyl)buta-2,3-dien-1-one can be synthesized through a simple reaction between 2-fluorobenzaldehyde and acetylacetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by a Michael addition, resulting in the formation of 1-(2-Fluorophenyl)buta-2,3-dien-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)buta-2,3-dien-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.
Eigenschaften
CAS-Nummer |
196952-93-9 |
|---|---|
Produktname |
1-(2-Fluorophenyl)buta-2,3-dien-1-one |
Molekularformel |
C10H7FO |
Molekulargewicht |
162.16 g/mol |
InChI |
InChI=1S/C10H7FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
InChI-Schlüssel |
AHYFLIMGQJUZOL-UHFFFAOYSA-N |
SMILES |
C=C=CC(=O)C1=CC=CC=C1F |
Kanonische SMILES |
C=C=CC(=O)C1=CC=CC=C1F |
Synonyme |
2,3-Butadien-1-one,1-(2-fluorophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
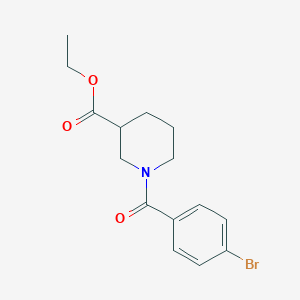
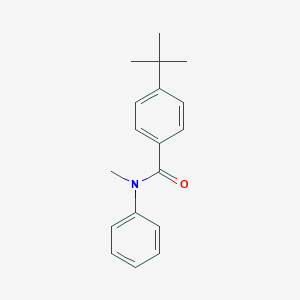
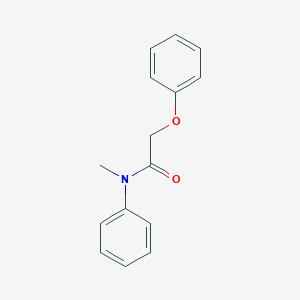
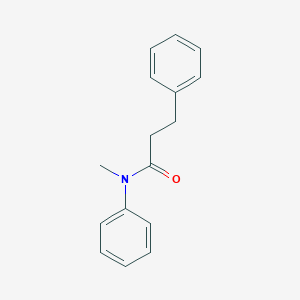

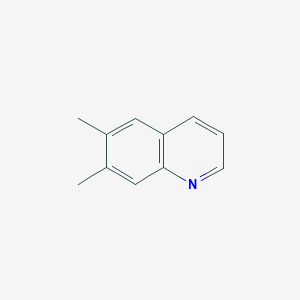
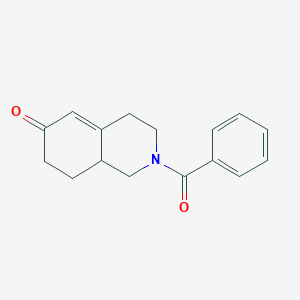
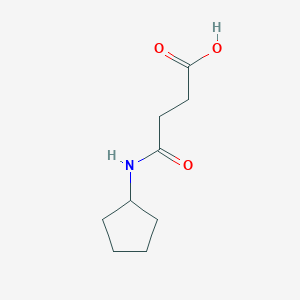
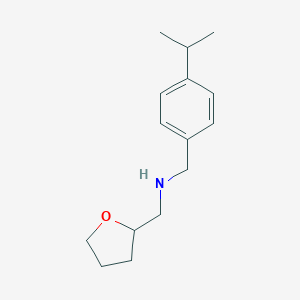
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
